Molecular Weight and Atom Economy Advantage of 3,5-Dimethylisoxazole-4-carbonyl chloride for Downstream Lead Optimization
3,5-Dimethylisoxazole-4-carbonyl chloride (MW 159.57 g/mol) exhibits a 45% lower molecular weight compared to 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride (MW 290.53 g/mol) [1]. This lower mass translates to a reduced contribution to the final molecular weight of conjugated products, which is critical for maintaining drug-likeness and oral bioavailability parameters. When used as a bromodomain ligand scaffold, the 3,5-dimethylisoxazole moiety provides a minimal pharmacophore with an IC50 of 4.8 μM against BRD4(1), demonstrating that potency can be achieved without the mass burden of aryl-substituted analogs [2].
| Evidence Dimension | Molecular weight contribution to conjugated products |
|---|---|
| Target Compound Data | 159.57 g/mol (free acid chloride) |
| Comparator Or Baseline | 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride: 290.53 g/mol |
| Quantified Difference | 130.96 g/mol lower (45% reduction) |
| Conditions | Calculated from molecular formulas C6H6ClNO2 vs C11H6Cl3NO2 |
Why This Matters
Lower molecular weight building blocks enable greater synthetic flexibility in lead optimization while preserving compliance with Lipinski's Rule of Five.
- [1] NIST Chemistry WebBook. 3-(2,6-Dichlorophenyl)-5-methyl isoxazole-4-carbonyl chloride. Standard Reference Data. View Source
- [2] Hewings DS, et al. Optimization of 3,5-dimethylisoxazole derivatives as potent bromodomain ligands. Journal of Medicinal Chemistry. 2013;56(8):3217-3227. View Source
